molecular formula C19H17FN4O3S B253376 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B253376
M. Wt: 400.4 g/mol
InChI Key: PBCHZFUBQBMVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. It belongs to the class of triazolothiadiazole derivatives and has attracted attention due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific molecular targets in cells, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can affect various biochemical and physiological processes in cells. For example, it has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to modulate the release of neurotransmitters in the brain, which may be relevant to its potential as a therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a bioactive compound with various biological activities. However, its limitations include its relatively low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies on its mechanism of action and molecular targets.
2. Investigation of its potential as a therapeutic agent for neurological disorders.
3. Development of more efficient synthesis methods.
4. Exploration of its potential as a scaffold for the design and synthesis of new bioactive compounds.
5. Investigation of its potential as a chemical probe for studying specific biological processes.
In conclusion, 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a unique chemical compound with potential applications in scientific research. Its bioactive properties and potential as a therapeutic agent for various diseases make it an interesting target for further investigation.

Synthesis Methods

The synthesis of 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most commonly used method involves the reaction of 4-fluorobenzyl alcohol with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with 4-amino-5-mercapto-1,2,4-triazole and formaldehyde under acidic conditions.

Scientific Research Applications

6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as a bioactive compound with various applications in scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.

properties

Product Name

6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H17FN4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17FN4O3S/c1-25-15-8-3-12(9-16(15)26-2)10-18-23-24-17(21-22-19(24)28-18)11-27-14-6-4-13(20)5-7-14/h3-9H,10-11H2,1-2H3

InChI Key

PBCHZFUBQBMVSC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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